molecular formula C19H22Cl2N2OS B094691 Chloracyzine hydrochloride CAS No. 1045-82-5

Chloracyzine hydrochloride

Cat. No.: B094691
CAS No.: 1045-82-5
M. Wt: 397.4 g/mol
InChI Key: QELDTSNVBZMBTQ-UHFFFAOYSA-N
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Description

Chloracyzine hydrochloride is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloracyzine hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Acylation: The chlorinated phenothiazine is acylated with 3-(diethylamino)propionyl chloride to introduce the diethylamino propionyl group at the 10-position.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above. The reaction conditions are optimized for yield and purity, and the process is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Chloracyzine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chloracyzine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Chloracyzine hydrochloride involves its interaction with various molecular targets and pathways:

    Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.

    Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic effects.

    Serotonin Receptors: The compound’s interaction with serotonin receptors is associated with its antiemetic properties.

Comparison with Similar Compounds

Chloracyzine hydrochloride can be compared with other phenothiazine derivatives:

    Chlorpromazine: Similar in structure but with different substituents, used primarily as an antipsychotic.

    Prochlorperazine: Another phenothiazine derivative with antiemetic and antipsychotic properties.

    Perphenazine: Used for its antipsychotic effects, with a different substitution pattern on the phenothiazine core.

Uniqueness

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications.

Properties

CAS No.

1045-82-5

Molecular Formula

C19H22Cl2N2OS

Molecular Weight

397.4 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H

InChI Key

QELDTSNVBZMBTQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

1045-82-5

Related CAS

800-22-6 (Parent)

Synonyms

chloracizine
chloracizine hydrochloride
chloracizine methiodide
chloracysine
chloracyzine

Origin of Product

United States

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